molecular formula C8H5FO4 B3021432 4-Fluorophthalic acid CAS No. 320-97-8

4-Fluorophthalic acid

Cat. No. B3021432
CAS RN: 320-97-8
M. Wt: 184.12 g/mol
InChI Key: OMCXTFVBNCFZMY-UHFFFAOYSA-N
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Description

4-Fluorophthalic acid is a chemical compound with the molecular formula C8H5FO4 . It has an average mass of 184.121 Da and a monoisotopic mass of 184.017181 Da . It is also known by other names such as 4-Fluorobenzene-1,2-dicarboxylic acid .


Synthesis Analysis

4-Fluorophthalic acid can be synthesized by treating 4-chlorophthalic anhydride with potassium fluoride .


Molecular Structure Analysis

The molecular structure of 4-Fluorophthalic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The structure is aromatic with a fluorine atom attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Fluorophthalic acid is a colorless to yellow solid . It has a high GI absorption and is soluble in water . Its Log Po/w (iLOGP) is 0.65, indicating its lipophilicity .

Scientific Research Applications

1. Synthesis and Application in Fluorescent Probes

4-Fluorophthalic acid is utilized in the synthesis of various compounds with applications in fluorescence. For instance, 4-Fluorophthalimide, synthesized from 4-nitrophthalimide, is a significant derivative with a high yield of up to 43.4% under certain conditions. This method is advantageous due to the availability of raw materials and milder reaction conditions (Jia, 2013). Another example is the development of a novel unnatural amino acid based on solvatochromic fluorophores, which has significant advantages in studying protein-protein interactions (Loving & Imperiali, 2008).

2. Analytical Chemistry Applications

4-Fluorophthalic acid derivatives are valuable in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). They have been used as fluorogenic labeling agents for the detection of biologically important thiols, demonstrating selective and rapid reaction capabilities (Gatti, Cavrini, Roveri, & Pinzauti, 1990). This method is instrumental in determining compounds like L-cysteine in pharmaceutical formulations.

3. Biomedical Research

In biomedical research, 4-Fluorophthalic acid derivatives are used to study DNA-protein interactions and cell permeability. For example, 4-Aminonaphthalimides, a class of DNA-intercalating agents and fluorophores, show strong binding ability to duplex DNA, and their derivatives have potential applications in nucleic acid assay and nuclear imaging (Zhou et al., 2014).

4. Environmental and Sensor Applications

4-Fluorophthalic acid derivatives have also been applied in environmental sensing. Nitrogen-fluorine co-doped carbon nanodots synthesized from 4-fluorophthalic acid exhibit a rapid response for detecting hypochlorite ions in water, demonstrating excellent selectivity and sensitivity (Nie et al., 2020).

Safety And Hazards

4-Fluorophthalic acid is classified as a warning substance. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Fluorophthalic acid is used as a pharmaceutical intermediate . It is also a fluorinated building block commonly used in chemical synthesis for the preparation of polyimide, pesticides, herbicides, and fungicides . Its future directions could involve further exploration of its potential uses in these areas.

properties

IUPAC Name

4-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCXTFVBNCFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953883
Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophthalic acid

CAS RN

1583-67-1, 320-97-8
Record name 3-Fluorophthalic acid
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Record name 320-97-8
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Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Record name 4-Fluorophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RL Markezich, OS Zamek, PE Donahue… - The Journal of Organic …, 1977 - ACS Publications
… 4-nitrophthalic acid and 5% 4-fluorophthalic acid. The recovery in this reaction was 95.2%. … The 13C NMR spectrum showed that the material contained 48% 4-fluorophthalic acid, 9% 4-…
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
Y Nie, S Wang, Y Lin, W Lai, W Weng… - Spectrochimica Acta Part A …, 2021 - Elsevier
… In this study, using 4-fluorophthalic acid and glycine, nitrogen–fluorine co-doped carbon nanodots (N,F-CDs) were synthesized by one-pot hydrothermal synthesis for use as a …
RR Li, CB Du, S Han, J Wang, GB Yao, HK Zhao - Fluid Phase Equilibria, 2015 - Elsevier
The saturated vapor pressures of 4-fluorophthalic anhydride and 4-chlorophthalic anhydride at various temperatures ranging from T = (426 to 560) K, and the isobaric vapor–liquid …
FJ Williams, PE Donahue - The Journal of Organic Chemistry, 1978 - ACS Publications
… Attempts to Run Reactions on 4-Fluorophthalic Acid. A mixture of 2.0 g 2d was stirred with 50 … anhydrous magnesium sulfate and concentrated to give 1.83 g of 4-fluorophthalic acid (10). …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
SH Hsiao, CP Yang, KY Chu - Macromolecular Chemistry and …, 1997 - Wiley Online Library
… B) can be easily prepared using the nucleophilic displacement of a nitro or halide group from a phthalic acid derivative, eg, 3- or 4-nitrophthalic derivative and 3- or 4-fluorophthalic acid …
FF Blicke, FD Smith - Journal of the American Chemical Society, 1929 - ACS Publications
A study has been made of the following conditions affecting the yield of Grignardreagent formed from w-butyl bromide: rate of addition of butyl bromide, reverse process of addition, …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
SH Hsiao, KY Chu - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
A naphthalene unit‐containing bis(ether anhydride), 2,7‐bis(3,4‐dicarboxyphenoxy)naphthalene dianhydride, was prepared in three steps starting from the nucleophilic …
J Jin, FQ Bai, MJ Jia, YN Wang, HL Jia, JH Yu… - Dalton …, 2013 - pubs.rsc.org
Through employing the hydrothermal in situ acylation of N2H4 with aromatic dicarboxylic acids, four new acylhydrazidate-coordinated complexes, [Cd2(pth)4(phen)2(H2O)2]·H2O (pth = …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
M Grifoll, SA Selifonov… - Applied and environmental …, 1995 - Am Soc Microbiol
Pseudomonas sp. strain F274, previously shown to catabolize fluorene via fluorenone and its angular dioxygenation, 2(prm1),3(prm1)-dihydroxy-2-carboxybiphenyl, phthalate, and …
Number of citations: 51 journals.asm.org
KS McCauley - 2015 - digitalcommons.unl.edu
… Another fluorination route was investigated utilizing commercially available 4fluoro-o-xylene, which was oxidized to 4-fluorophthalic acid. The product was esterified in the same fashion …
Number of citations: 5 digitalcommons.unl.edu

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